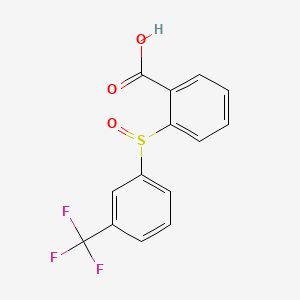
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid is an organic compound with the molecular formula C14H9F3O3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfinyl group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The sulfinyl group can be introduced via oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating protein function . The benzoic acid moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the sulfinyl group, which may result in different chemical reactivity and biological activity.
2-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties and applications.
3-(Trifluoromethyl)benzyl alcohol:
Uniqueness
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58844-70-5 |
|---|---|
Fórmula molecular |
C14H9F3O3S |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]sulfinylbenzoic acid |
InChI |
InChI=1S/C14H9F3O3S/c15-14(16,17)9-4-3-5-10(8-9)21(20)12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19) |
Clave InChI |
TWLUUCVHAKXBJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)S(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


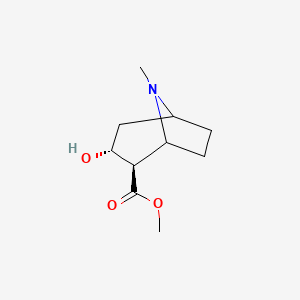
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
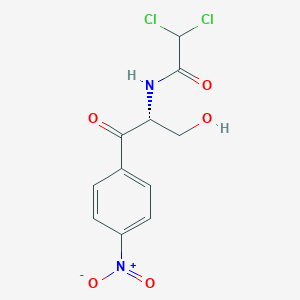
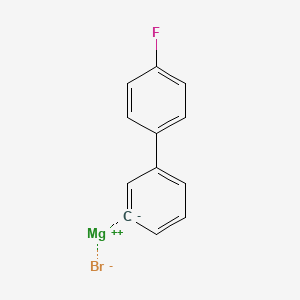
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
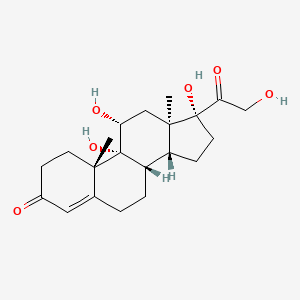
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
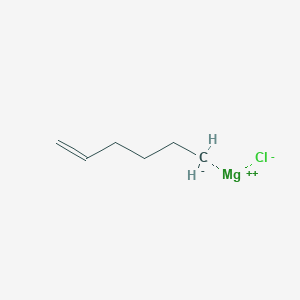

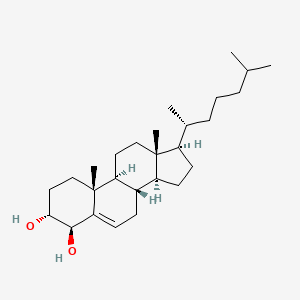
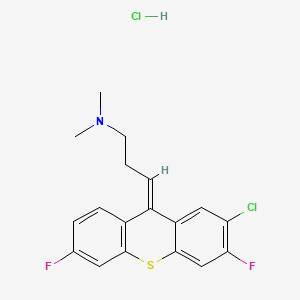
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
